N-(2-Benzoylphenyl)-2-pyridinecarboxamide

Catalog No.
S752873
CAS No.
124522-52-7
M.F
C19H14N2O2
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Benzoylphenyl)-2-pyridinecarboxamide

CAS Number

124522-52-7

Product Name

N-(2-Benzoylphenyl)-2-pyridinecarboxamide

IUPAC Name

N-(2-benzoylphenyl)pyridine-2-carboxamide

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C19H14N2O2/c22-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)21-19(23)17-12-6-7-13-20-17/h1-13H,(H,21,23)

InChI Key

YSMRJHHJXKEKFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3

N-(2-Benzoylphenyl)-2-pyridinecarboxamide (CAS 124522-52-7), frequently designated as N-(2-benzoylphenyl)picolinamide, is a specialized bidentate directing group substrate and ligand precursor. In transition-metal catalysis, the picolinamide moiety strongly coordinates to palladium, ruthenium, or copper centers, enforcing a rigid metallacycle that enables highly regioselective ortho-C–H functionalization of the benzophenone core [1]. Beyond C–H activation methodologies, this compound has emerged as a highly efficient, recoverable auxiliary for the synthesis of unnatural amino acids. By forming a Schiff base with amino acids, it generates robust Nickel(II) complexes that facilitate the scalable production of unprotected tailor-made amino acids, such as substituted tryptophans [2]. For procurement, this compound is evaluated based on its purity, which directly impacts metallacycle formation efficiency and the quantitative recovery of the auxiliary in downstream processing.

Substituting N-(2-Benzoylphenyl)-2-pyridinecarboxamide with unprotected 2-aminobenzophenone or simple monodentate amides (such as N-acetyl derivatives) results in immediate process failure during late-stage functionalization. Monodentate groups fail to provide the thermodynamic driving force required to stabilize the high-valent Pd(II)/Pd(IV) intermediates, leading to poor regioselectivity, low conversion, or catalyst deactivation [1]. Furthermore, in the context of amino acid synthesis, generic benzophenone derivatives cannot form the stable, tetradentate-like coordination environment required for Nickel(II) glycinate complexation. The specific bidentate nitrogen-nitrogen coordination from the picolinamide, combined with the imine formed at the benzoyl ketone, is strictly required to create the rigid, recoverable Ni(II) template that allows for aggressive alkylation or heterocoupling without degrading the amino acid core [2].

Bidentate Directing Group Superiority in Pd-Catalyzed C–H Functionalization

In palladium-catalyzed ortho-C–H functionalization, the bidentate nature of N-(2-Benzoylphenyl)-2-pyridinecarboxamide is critical. Studies demonstrate that utilizing the picolinamide directing group enables efficient palladacycle formation, driving ortho-arylation and acylation to high yields (typically >80% under standard oxidative conditions). In contrast, attempting the same transformation with unprotected 2-aminobenzophenone or monodentate N-acetyl derivatives results in trace conversion (<5%) due to the inability to stabilize the requisite Pd(II) intermediate [1].

Evidence DimensionC–H Functionalization Yield
Target Compound Data>80% yield in directed ortho-coupling
Comparator Or BaselineUnprotected 2-aminobenzophenone or monodentate amides (<5% yield)
Quantified Difference>16-fold increase in product yield
ConditionsPd(OAc)2 catalysis, standard oxidant (e.g., PhI(OAc)2 or TBHP), elevated temperature

Procuring the picolinamide-protected compound is mandatory for chemists requiring regioselective late-stage functionalization of the benzophenone core.

Quantitative Auxiliary Recovery in Nickel(II)-Templated Amino Acid Synthesis

When used to form a Schiff base with glycine or tryptophan, N-(2-Benzoylphenyl)-2-pyridinecarboxamide generates a highly stable Nickel(II) complex. Recent synthetic methodologies highlight that this specific picolinamide-based auxiliary can be quantitatively recovered (>95%) after the target unnatural amino acid is released. This contrasts sharply with traditional covalent protecting groups (such as Boc or Fmoc) which are typically consumed or destroyed during the deprotection phase, leading to 0% recovery [1].

Evidence DimensionAuxiliary / Ligand Recovery Rate
Target Compound Data>95% recovery post-cleavage
Comparator Or BaselineStandard covalent protecting groups (0% recovery, consumed)
Quantified DifferenceNear-total recovery vs. complete consumption
ConditionsAcidic or standard cleavage conditions for Ni(II) complex disassembly

Enables highly economical, scalable production of tailor-made amino acids by allowing the continuous recycling of the ligand.

High-Yield Access to Unprotected Racemic Tryptophans

The Nickel(II) complex derived from N-(2-Benzoylphenyl)-2-pyridinecarboxamide and glycine facilitates the direct synthesis of unprotected racemic tryptophan derivatives via reaction with gramine. This template approach achieves exceptional yields (up to 96% for the Schiff base complex formation and >80% for subsequent alkylations). Standard chemical approaches to unnatural tryptophans using cross-coupling on unprotected indoles often suffer from extensive side reactions and require expensive transition-metal catalysts, whereas this Ni(II) template bypasses those limitations entirely [1].

Evidence DimensionComplexation and Alkylation Yield
Target Compound Data82–96% yield using Ni(II)-picolinamide Schiff base template
Comparator Or BaselineDirect transition-metal functionalization of unprotected indoles (highly variable, often <50% without extensive optimization)
Quantified DifferenceConsistently >80% yield with simplified operating conditions
ConditionsGramine alkylation of the Ni(II) glycinate complex

Provides a highly reliable, scalable, and cost-effective procurement route for manufacturing biologically active unnatural tryptophans.

Recyclable Auxiliary for Tailor-Made Amino Acid Manufacturing

Utilized as the organic ligand backbone in Nickel(II) glycinate complexes, allowing industrial chemists to synthesize complex, unnatural tryptophans and other amino acids with near-quantitative ligand recovery, drastically reducing scale-up costs [1].

Precursor for Late-Stage Functionalized Benzodiazepines

Because the picolinamide group directs precise ortho-C-H activation, this compound is the ideal starting material for synthesizing heavily functionalized 2-aminobenzophenone derivatives, which are direct precursors to novel benzodiazepine therapeutics [2].

Synthesis of Acridanone Scaffolds

Acts as a highly efficient substrate for intramolecular C-H/N-H cross-coupling methodologies, enabling the streamlined synthesis of 9(10H)-acridanones used in advanced materials and pharmaceuticals [2].

XLogP3

3.9

Wikipedia

STK326591

Dates

Last modified: 08-15-2023

Explore Compound Types